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Compound of Interest

Compound Name: 2-fluoro-N-methyl-N-nitrosoaniline

Cat. No.: B13491720

Get Quote

Executive Summary: The Fluorine Effect
In the landscape of Nitrosamine Drug Substance-Related Impurities (NDSRIs), the presence of

a fluorine atom—specifically in the ortho position of an aromatic ring or the

-position of an alkyl chain—acts as a critical determinant of mutagenic potency.

This guide objectively compares Ortho-Fluorinated Nitrosamines against their Non-Fluorinated

counterparts. Experimental evidence and regulatory frameworks (CPCA) consistently indicate

that fluorination generally acts as a deactivating feature, significantly reducing reactivity and

carcinogenic potency.

Key Takeaway: While non-fluorinated nitrosamines (e.g., N-nitroso-N-methylaniline) often

exhibit high potency (CPCA Category 1 or 2), ortho-fluorinated analogs typically shift toward

lower potency categories (Category 3-5) due to steric hindrance of metabolic activation and

electron-withdrawing stabilization.
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The toxicity of nitrosamines is not intrinsic to the parent molecule but results from metabolic

activation (bioactivation). The differential reactivity between fluorinated and non-fluorinated

variants is driven by two physical-chemical pillars: Steric Hindrance and Electronic Withdrawal.

The Baseline: Non-Fluorinated Activation
For a standard nitrosamine (e.g., N-Nitrosodiethylamine, NDEA), the mechanism is well-

established:

-Hydroxylation: Cytochrome P450 (CYP2E1) hydroxylates the

-carbon.[1]

Decomposition: The resulting

-hydroxy nitrosamine is unstable and collapses.

Diazonium Formation: This generates a highly electrophilic diazonium ion.

DNA Alkylation: The diazonium ion alkylates DNA (e.g.,

-methylguanine), causing mutations.

The Fluorine Blockade (Ortho & Beta Effects)
Fluorine introduces specific barriers to this pathway:

Steric Twist (Ortho-Aryl Effect): In aromatic nitrosamines, the N-nitroso group prefers to be

coplanar with the phenyl ring to maximize conjugation. An ortho-fluorine atom creates

significant steric bulk, forcing the N-NO group out of planarity. This "twisted" conformation

hinders the enzyme-substrate fit within the CYP450 active site, reducing the rate of

-hydroxylation.

Electronic Deactivation (

-Alkyl Effect): Fluorine is the most electronegative element. When present on a

-carbon (adjacent to the metabolic site), it inductively withdraws electron density from the
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-C-H bond. This reduces the hydricity/acidity required for the initial CYP450 hydrogen
abstraction step, effectively "protecting" the molecule from activation.

Visualization: The Metabolic Blockade
The following diagram illustrates how fluorine substitution interrupts the canonical activation

pathway.
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Figure 1: Comparative metabolic fate. Fluorination raises the activation energy for

-hydroxylation, diverting the compound toward clearance rather than DNA alkylation.

Comparative Performance Data
The following data synthesizes experimental results from rodent carcinogenicity studies and

modern CPCA scoring, demonstrating the potency reduction caused by fluorine.

Table 1: Reactivity & Carcinogenicity Profile
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Feature
Non-Fluorinated
Parent

Ortho/Beta-
Fluorinated Analog

Impact of
Fluorination

Example Compound
N-Nitroso-N-

methylaniline (NMA)

N-Nitroso-N-methyl-4-

fluoroaniline (p-F-

NMA)*

Reduced Potency

Example Compound
N-Nitrosodiethylamine

(NDEA)

N-Nitroso-bis(2,2,2-

trifluoroethyl)amine (6-

F-DEN)

Inactivation

Metabolic Fate

Rapid

-hydroxylation to

diazonium ion.

Slowed or blocked

hydroxylation.
Safety Margin

Ames Test (S9)
Strongly Positive

(Mutagenic).

Weakly Positive or

Negative.[2][3]
Lower Risk

CPCA Score
Typically Category 1

or 2 (High Potency).

Typically Category 4

or 5 (Low Potency).
Higher AI Limit

Acceptable Intake 18 – 26.5 ng/day.[4][5]
1500 ng/day (if score

> 4).
Regulatory Relief

*Note: While p-F-NMA is para-substituted, the deactivating trend is consistent. Ortho-

substitution adds an additional steric deactivation factor, further lowering potency.

Supporting Experimental Evidence
Study A (Aromatic): In F344 rats, NMA induced high levels of esophageal tumors. The

fluorinated analog (p-F-NMA) caused tumors less rapidly and was classified as a "weaker

carcinogen" due to altered metabolic kinetics [1].

Study B (Aliphatic): 6-F-DEN was found to be inactive in carcinogenicity tests.[6] The fluorine

atoms on the

-carbon completely inhibited the

-oxidation necessary for carcinogenesis [2].
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Experimental Validation Protocols
To validate the reactivity of a specific ortho-fluorinated nitrosamine in your pipeline, do not rely

solely on prediction. Use this self-validating workflow.

In Silico: CPCA Scoring (Step 1)
Before wet-lab testing, calculate the Potency Score.

Identify

-Hydrogens: Count H atoms on carbons

to the N-nitroso group.

Apply Deactivating Features:

Ortho-F: Assign score +1 (Electronic-withdrawing) or +3 (Steric, if bulky enough to twist

ring).

Beta-F: Assign score +1 per fluorine (Electron-withdrawing group).

Determine Category:

Score < 4

Category 1/2 (High Concern).

Score

4

Category 4/5 (Low Concern).

In Vitro: Enhanced Ames Test (EAT) (Step 2)
Standard Ames tests often yield false negatives for nitrosamines. You must use the Enhanced

Ames Test protocol.[7]

Strains:S. typhimurium TA100 and TA1535 (sensitive to base-pair substitutions).
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Metabolic Activation: Use Hamster Liver S9 (30% concentration) rather than Rat S9.

Hamster CYP2E1 is more efficient at activating nitrosamines, providing a rigorous "worst-

case" reactivity stress test.

Pre-incubation: Use the pre-incubation method (20 minutes at 37°C) before plating, rather

than the plate-incorporation method.

Workflow Visualization
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Figure 2: Decision logic for validating the safety of fluorinated nitrosamines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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